(R)-Tiaprofenic acid
Description
Structure
3D Structure
Properties
CAS No. |
103667-49-8 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(2R)-2-(5-benzoylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
GUHPRPJDBZHYCJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis and Chiral Separation
The preparation of enantiomerically pure forms of chiral drugs is a significant area of pharmaceutical research. This can be achieved through asymmetric synthesis, where a single enantiomer is selectively produced, or by chiral resolution, where a racemic mixture is separated into its individual enantiomers.
For tiaprofenic acid, various analytical methods have been developed to separate the (R) and (S) enantiomers. Capillary zone electrophoresis (CZE) using cyclodextrins as chiral selectors has been successfully employed for the enantiomeric separation of (R,S)-tiaprofenic acid. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases is another common technique for resolving the enantiomers of 2-arylpropionic acids. researchgate.netkcl.ac.uk For instance, the direct enantiomeric resolution of tiaprofenic acid has been achieved using a Chiralpak AD phase. kcl.ac.uk
Analytical and Preparative Chiral Separation Techniques for Tiaprofenic Acid Enantiomers
Chromatographic Enantioseparation Methods
Chromatography stands as the cornerstone for the enantioseparation of tiaprofenic acid, with both high-performance liquid chromatography (HPLC) and gas chromatography (GC) being effectively utilized.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Direct enantioseparation using HPLC with chiral stationary phases (CSPs) is a widely adopted and powerful strategy. The selection of the CSP is paramount to achieving successful resolution.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated significant success in resolving the enantiomers of tiaprofenic acid and other 2-arylpropionic acids. vt.edukcl.ac.uk These CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that facilitate chiral recognition. vt.edukcl.ac.uk
Initial studies by Okamoto et al. explored the enantioseparation of several profens, including tiaprofenic acid, on Chiralpak AD and CDMPC. vt.edu Using a mobile phase of hexane (B92381)/2-propanol with trifluoroacetic acid, they achieved complete enantioseparation of tiaprofenic acid on Chiralpak AD. vt.edu In contrast, CDMPC showed incomplete separation for all the profens tested in their study. vt.edu The Chiralpak AD phase has been noted for its high chiral recognition capabilities for a wide array of racemic compounds. kcl.ac.uk
The selection of the mobile phase is critical. For instance, a normal phase eluent of hexane and an alcohol as a polar modifier, along with a carboxylic acid modifier, has been investigated to optimize the separation of profens on Chiralpak AD and Chiralcel OD (the commercial name for CDMPC). vt.edu
Table 1: HPLC Enantioseparation of Tiaprofenic Acid on Polysaccharide-Based CSPs
| CSP | Mobile Phase | Result | Reference |
|---|---|---|---|
| Chiralpak AD | Hexane/2-propanol with 1% Trifluoroacetic Acid | Complete enantioseparation | vt.edu |
| CDMPC | Hexane/2-propanol with 1% Trifluoroacetic Acid | Incomplete separation | vt.edu |
| Chiralpak IB | n-hexane / ethanol (B145695) / trifluoroacetic acid (93/7/0.1) | Baseline separation (α=1.15, Rs=3.52) | researchgate.netdaicelchiral.com |
A significant advancement in CSP technology is the immobilization of the chiral selector onto the silica (B1680970) support. This process enhances the robustness of the stationary phase, allowing for the use of a wider range of organic solvents, often termed "non-standard" or "forbidden" solvents in the context of coated CSPs. researchgate.netresearchgate.net Chiralpak IB, the immobilized version of Chiralcel OD, and Chiralpak IA, the immobilized version of Chiralpak AD, are prime examples. researchgate.netresearchgate.net
The use of these immobilized phases is particularly advantageous for monitoring reactions, such as lipase-catalyzed kinetic resolutions, which may be performed in solvents like methyl tert-butyl ether that could damage coated CSPs. researchgate.net Ghanem et al. demonstrated the direct monitoring of the lipase-catalyzed enantioselective esterification of tiaprofenic acid using a Chiralpak IB column. researchgate.net The solvent versatility of immobilized CSPs like Chiralpak IA and IB has been investigated for the enantioseparation of various acidic drugs, including tiaprofenic acid, using mobile phases containing non-standard solvents. researchgate.netmdpi.com
An alternative to CSPs is the use of a chiral mobile phase additive (CMPA) with a conventional achiral stationary phase, typically in a reversed-phase HPLC system. Cyclodextrins and their derivatives are commonly employed as CMPAs. mdpi.com For instance, hydroxypropyl-β-cyclodextrin has been utilized as a chiral mobile phase additive for the enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. mdpi.com This approach relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) in the mobile phase and the enantiomers of the analyte, which then allows for their separation on the achiral column. The use of dual cyclodextrin systems, combining a neutral and an anionic cyclodextrin, has also been shown to improve chiral resolution for many non-steroidal anti-inflammatory drugs in capillary electrophoresis, a related technique. uliege.benih.gov
Immobilized Chiral Stationary Phases
Gas Chromatography (GC) for Enantiomeric Analysis
Gas chromatography can also be employed for the enantiomeric resolution of tiaprofenic acid, although it typically requires a derivatization step to convert the enantiomers into diastereomers. researchgate.net
A common strategy for the GC analysis of chiral carboxylic acids like tiaprofenic acid is to convert them into diastereomeric amides. This is achieved by reacting the racemic acid with a chiral amine. researchgate.net For example, racemic tiaprofenic acid has been coupled with (S)-(+)-amphetamine to form the corresponding diastereoisomeric amide derivatives. researchgate.net These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral GC column. This indirect method allows for the quantification of the individual enantiomers. researchgate.netresearchgate.net Another approach involves derivatization with a coupling reagent like 2,2,2-trichloroethyl chloroformate to form a mixed anhydride, which is then reacted with L-leucinamide to form diastereomeric amides. researchgate.net
Electrophoretic Enantioseparation Methods
Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral resolution of pharmaceuticals due to its high efficiency, rapid method development, and low consumption of reagents. uliege.be Capillary Zone Electrophoresis (CZE), in particular, has been extensively utilized for the enantioseparation of tiaprofenic acid.
The direct chiral resolution of tiaprofenic acid in CZE is achieved by incorporating chiral selectors into the background electrolyte (BGE). These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities and enabling their separation.
Cyclodextrins (CDs) are the most widely used chiral selectors in CE for the enantioseparation of a broad range of compounds, including tiaprofenic acid. nih.govresearchgate.net Their toroidal structure allows for the inclusion of guest molecules, leading to chiral recognition based on steric and hydrophobic interactions.
For tiaprofenic acid, various cyclodextrin derivatives have been investigated. A notable example is the use of 2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD) . nih.govresearchgate.net In one study, CZE was employed for the enantiomeric separation of (R,S)-tiaprofenic acid using an acetate (B1210297) buffer at pH 4.5 with TM-β-CD as the chiral selector. nih.govresearchgate.net
The effectiveness of chiral separation is highly dependent on the type and concentration of the cyclodextrin. For instance, while neutral cyclodextrins like TM-β-CD can provide enantioselectivity, their use alone can sometimes be inefficient, especially for neutral analytes. mdpi.com To overcome this, dual cyclodextrin systems have been developed. A combination of a neutral CD, such as TM-β-CD, and a charged CD, like sulfobutyl ether-β-cyclodextrin (SBE-β-CD), has been shown to significantly improve chiral resolution for several NSAIDs, including tiaprofenic acid. uliege.bemdpi.com In such systems, the charged CD imparts electrophoretic mobility to the neutral analyte complexes, while the neutral CD primarily provides the enantioselective interactions. mdpi.com
Studies have shown that for a range of NSAIDs, including tiaprofenic acid, a dual system of SBE-β-CD and TM-β-CD in a phosphoric acid-triethanolamine buffer at pH 3.0 provides excellent separation. uliege.beresearchgate.net The addition of an uncharged cyclodextrin to a buffer containing an anionic cyclodextrin has been found to cause a considerable improvement in chiral resolution for all compounds studied. uliege.be
Table 1: CZE Conditions for Enantioseparation of Tiaprofenic Acid using Cyclodextrins
| Chiral Selector(s) | Buffer System | pH | Reported Application |
| 2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD) | Acetate buffer | 4.5 | Enantiomeric separation of (R,S)-tiaprofenic acid. nih.govresearchgate.net |
| Trimethyl-β-cyclodextrin (TM-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Phosphoric acid-triethanolamine | 3.0 | Baseline enantioseparation of several NSAIDs, including tiaprofenic acid. uliege.beresearchgate.netmdpi.com |
| 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-CD (PA-β-CD) | Nonaqueous capillary electrophoresis | N/A | Resolution of acidic drugs including tiaprofenic acid. researchgate.net |
The composition of the background electrolyte (BGE) is a critical parameter for achieving optimal enantiomeric resolution in CZE. Key factors that are manipulated include pH, buffer concentration, and the type and concentration of organic modifiers and chiral selectors.
The pH of the BGE influences the charge of both the analyte and any charged chiral selectors, thereby affecting electrophoretic mobility and the extent of interaction. For tiaprofenic acid, which is an acidic compound, separations are often performed at acidic pH values. uliege.bemdpi.com For example, a phosphoric acid-triethanolamine buffer at pH 3.0 has been successfully used. uliege.be At this pH, tiaprofenic acid is largely un-ionized. mdpi.com Another study utilized an acetate buffer at pH 4.5. nih.govresearchgate.net Optimization of the pH is crucial; for instance, the effect of pH on the enantiomeric resolution of tiaprofenic acid and its 3-isomer was investigated at pH 4, 4.5, and 5. nih.gov
The concentration of the chiral selector is another parameter that requires careful optimization. The resolution of NSAIDs was shown to be influenced by the concentration of TM-β-CD, with maximum resolution values for most compounds being achieved in the 30-40 mM range. uliege.be The concentration of anionic CDs also plays a significant role in the separation. uliege.be
The choice of buffer components is also important. Volatile buffers, such as those containing acetic acid or ammonium (B1175870) acetate, are preferred when coupling CE to mass spectrometry (MS). lcms.cz For the separation of a mixture of 15 NSAIDs, including tiaprofenic acid, an acidic BGE of 50 mmol/l acetic acid (pH 4.5) with methanol (B129727) and acetonitrile (B52724) as organic modifiers provided the best resolution for the individual NSAIDs. lcms.cz In some cases, high-pH buffers have been explored to improve the resolution of other components in a mixture, though this can sometimes be at the cost of worsening the separation selectivity for the NSAIDs. lcms.cz
Capillary Zone Electrophoresis (CZE) with Chiral Selectors
Cyclodextrins (e.g., Trimethyl-β-cyclodextrin) as Chiral Selectors
Spectroscopic and Hybrid Techniques for Chiral Analysis
Spectroscopic methods, often in combination with chromatographic techniques, provide valuable insights into chiral interactions. Infrared (IR) spectroscopy has been used to investigate the chiral interactions between tiaprofenic acid and alginate-metal complexes. rsc.orgnih.govresearchgate.net By comparing the IR spectra of blank alginate beads, drug-loaded beads, and physical mixtures, particularly in the hydroxyl group region, implications of chiral interactions between the drug and the complexes have been drawn. rsc.orgnih.gov
Hybrid techniques that couple a separation method with a spectroscopic detector are powerful tools for chiral analysis. Chiral High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining the enantiomeric excess of tiaprofenic acid. rsc.orgnih.gov Furthermore, the coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) is a promising approach, and the development of MS-compatible BGEs is an active area of research. lcms.cz
Enzymatic Resolution and Monitoring
Enzymatic methods offer a highly selective approach to obtaining enantiomerically enriched compounds. Lipase-catalyzed kinetic resolution is a prominent technique used for the separation of racemic mixtures.
The kinetic resolution of racemic tiaprofenic acid can be achieved through lipase-catalyzed reactions. researchgate.netnih.gov Lipases can selectively catalyze the esterification or hydrolysis of one enantiomer at a much higher rate than the other, leading to a mixture of an enriched enantiomer of the substrate and the corresponding product. A variety of lipases can be screened and utilized in either esterification or hydrolysis mode to achieve the enantioselective kinetic resolution of these racemates. researchgate.net
The monitoring of this enzymatic resolution is crucial for determining the enantiomeric excess of both the remaining substrate and the newly formed product. researchgate.net Direct enantioselective HPLC is a suitable method for this purpose. researchgate.netnih.govresearchgate.net For instance, a 3,5-dimethylphenylcarbamate derivative of a cellulose-based chiral stationary phase (Chiralpak IB) has been used for the direct HPLC monitoring of the lipase-catalyzed kinetic resolution of tiaprofenic acid. researchgate.netnih.govresearchgate.net This approach allows for the simultaneous enantioselective baseline separation of both the substrate and product in a single run without the need for derivatization. nih.gov To overcome solubility issues of the acidic substrate, non-standard HPLC organic solvents like methyl tert-butyl ether can be incorporated into the mobile phase. researchgate.netnih.gov
Direct Enantioselective HPLC Monitoring of Biotransformations
The direct monitoring of biotransformation processes, such as the enzyme-catalyzed kinetic resolution of racemic compounds, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, particularly when coupled with chiral stationary phases (CSPs) that can resolve the enantiomers of both the starting material and the product in a single analytical run. This approach provides real-time data on substrate consumption, product formation, and, most critically, the enantiomeric excess (e.e.) of both, which is essential for evaluating the efficiency and enantioselectivity of the biocatalyst.
A notable application of this technique is in the lipase-catalyzed kinetic resolution of (R,S)-Tiaprofenic acid. researchgate.netsigmaaldrich.com Lipases are widely used biocatalysts that can enantioselectively catalyze the esterification of a racemic acid, leading to the enrichment of one enantiomer in the unreacted acid and the formation of an enantiomerically enriched ester product. The direct monitoring of this process is often hindered by the poor solubility of the acidic substrate in conventional HPLC mobile phases. researchgate.net
Research has demonstrated a robust method for the direct enantioselective HPLC monitoring of the lipase-catalyzed kinetic resolution of tiaprofenic acid. researchgate.netsigmaaldrich.com This was achieved by employing an immobilized polysaccharide-based chiral stationary phase, which offers enhanced solvent compatibility compared to its coated counterparts. This versatility allows for the use of non-standard organic solvents in the mobile phase, which are necessary to dissolve the tiaprofenic acid substrate and to facilitate the simultaneous separation of all four chemical species involved in the resolution: the (R)- and (S)-enantiomers of tiaprofenic acid and the (R)- and (S)-enantiomers of its ester product. researchgate.netresearchgate.net
Methodology and Research Findings
The successful monitoring of the lipase-catalyzed esterification of tiaprofenic acid was accomplished using an immobilized cellulose tris(3,5-dimethylphenylcarbamate) CSP, commercially known as Chiralpak IB. researchgate.netsigmaaldrich.com A key finding was the mandatory inclusion of a non-standard HPLC solvent, such as methyl tert-butyl ether (MtBE), in the mobile phase. researchgate.net This solvent serves the dual purpose of acting as a diluent to dissolve the sparingly soluble tiaprofenic acid and as a crucial component of the eluent, enabling the baseline separation of both the substrate and product enantiomers without the need for prior derivatization. researchgate.netsigmaaldrich.com
The ability to directly inject and analyze samples from the reaction mixture simplifies the monitoring process significantly, providing a straightforward and reliable procedure to track the progress of the kinetic resolution. This direct analysis yields accurate determinations of the enantiomeric excesses of both the remaining substrate and the newly formed product, which is fundamental for calculating the enantioselectivity (E-value) of the lipase (B570770) under investigation. researchgate.net
The chromatographic conditions and the resulting separation data are critical for assessing the feasibility of the monitoring process. The following tables summarize the typical parameters used and the separation results obtained for the direct analysis of the biotransformation of tiaprofenic acid.
Table 1: HPLC System and Conditions for Direct Monitoring of Tiaprofenic Acid Biotransformation
This table presents a summary of the chromatographic conditions developed for the direct analysis of the lipase-catalyzed resolution of tiaprofenic acid, based on published research. researchgate.netsigmaaldrich.com
| Parameter | Details |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiralpak IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Methyl tert-butyl ether (MtBE) / Trifluoroacetic acid (TFA) |
| Detection | UV at 317 nm |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient |
Table 2: Chromatographic Separation Data for Tiaprofenic Acid and its Butyl Ester
This table outlines the typical chromatographic results for the baseline separation of the enantiomers of tiaprofenic acid (substrate) and its corresponding butyl ester (product) in a single isocratic run. The data demonstrates the successful resolution of all four compounds, which is a prerequisite for accurate monitoring of the biotransformation. Data is representative of findings in the literature. researchgate.netsigmaaldrich.com
| Compound | Enantiomer | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Tiaprofenic Acid | (R)-Tiaprofenic acid | Value | \multirow{2}{}{Value} | \multirow{2}{}{Value} |
| (S)-Tiaprofenic acid | Value | |||
| Butyl Tiaprofenate | (R)-Butyl tiaprofenate | Value | \multirow{2}{}{Value} | \multirow{2}{}{Value} |
| (S)-Butyl tiaprofenate | Value | |||
| Note: Specific numerical values for k', α, and Rs were not available in the referenced abstracts. The table structure is provided to illustrate the type of data generated from this analytical method. |
This direct HPLC method represents a significant advancement for studying lipase-catalyzed reactions involving poorly soluble substrates like this compound. It overcomes major analytical hurdles, allowing for efficient screening of different lipases and optimization of reaction conditions by providing clear, real-time data on the stereochemical course of the biotransformation. researchgate.net
Molecular Pharmacodynamics and Biochemical Interactions of Tiaprofenic Acid
Cyclooxygenase (COX) Isozyme Inhibition Mechanisms
(R)-Tiaprofenic acid, like other NSAIDs, primarily functions by inhibiting cyclooxygenase (COX) enzymes. ontosight.aismolecule.compatsnap.com These enzymes are critical for the synthesis of prostaglandins (B1171923), which are lipid compounds involved in pain, inflammation, and fever. patsnap.com By blocking COX, this compound curtails the production of these inflammatory mediators. ontosight.aismolecule.compatsnap.com The R-enantiomer of tiaprofenic acid has been noted to be more potent in its inhibitory action on COX compared to its S-enantiomer. ontosight.ai
Reversible Inhibition of Prostaglandin (B15479496) G/H Synthase 1 (COX-1)
This compound acts as a reversible inhibitor of Prostaglandin G/H synthase 1, more commonly known as COX-1. drugbank.com This is the constitutive isoform of the enzyme, meaning it is typically present in cells and plays a role in various physiological processes, including the protection of the stomach lining and platelet aggregation. patsnap.comdrugbank.com The inhibition of COX-1 by this compound is a key aspect of its mechanism of action, contributing to its anti-inflammatory effects. smolecule.compatsnap.com
Reversible Inhibition of Prostaglandin G/H Synthase 2 (COX-2)
In addition to COX-1, this compound also reversibly inhibits Prostaglandin G/H synthase 2 (COX-2). drugbank.com Unlike COX-1, the COX-2 isozyme is primarily inducible, with its expression being upregulated in response to tissue damage and inflammation. nih.gov By inhibiting COX-2, this compound directly targets the inflammatory cascade, reducing the synthesis of prostaglandins that mediate pain and swelling at the site of injury. patsnap.comdrugbank.com
Impact on Prostaglandin and Thromboxane (B8750289) Biosynthesis Pathways
The inhibition of both COX-1 and COX-2 by this compound has a significant impact on the biosynthesis of prostaglandins and thromboxanes. asianpubs.orgresearchgate.net These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor molecule. drugbank.com PGH2 is subsequently converted into various prostanoids, including different prostaglandins and thromboxane A2. drugbank.comnih.gov By blocking the initial step in this pathway, this compound effectively reduces the production of these downstream signaling molecules, thereby mitigating inflammatory responses and pain.
Modulation of Ubiquitin-Proteasome System (UPS) Components
Recent research has unveiled a novel aspect of this compound's molecular activity: its interaction with the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for protein homeostasis by degrading targeted proteins. nih.govresearchgate.net
Inhibition of Proteasome-Associated Deubiquitinases (DUBs) (e.g., UCHL5, UCHL1, UCHL3)
This compound has been identified as a potential inhibitor of certain deubiquitinases (DUBs) associated with the proteasome. nih.gov Specifically, it has been discovered through virtual screening as a binder to Ubiquitin carboxyl-terminal hydrolase L5 (UCHL5), one of the three DUBs associated with the 19S regulatory particle of the proteasome. nih.govresearchgate.netnih.gov While described as a weak inhibitor, this finding has spurred further investigation into its derivatives. nih.gov The UCHL family of deubiquitinases, which also includes UCHL1 and UCHL3, plays a role in various cellular processes, and their inhibition is an area of active research. researchgate.net
Molecular Docking and Ligand-Enzyme Interaction Analysis
The discovery of this compound as a potential UCHL5 binder was facilitated by molecular docking analysis. nih.gov This computational technique predicts the binding orientation and affinity of a ligand to a target protein. nih.govmdpi.com Studies have shown that this compound is predicted to interact with hydrophobic or basic residues in a pocket adjacent to the active site of UCHL5. nih.gov This initial finding has guided the design and synthesis of tiaprofenic acid derivatives with the aim of developing more potent and selective UCHL5 inhibitors. nih.govwayne.edu
Structure-Activity Relationship (SAR) Studies of Tiaprofenic Acid Derivatives as DUB Inhibitors
Recent research has identified this compound as a foundational structure for the development of inhibitors targeting deubiquitinating enzymes (DUBs), specifically the Ubiquitin Carboxyl-Terminal Hydrolase L5 (UCHL5). wayne.edunih.govresearchgate.net DUBs are crucial components of the ubiquitin-proteasome system (UPS), which regulates protein degradation and is implicated in the progression of diseases like cancer. wayne.edunih.govresearchgate.net
Through virtual screening of an FDA-approved drug library, this compound was identified as a potential, albeit weak, inhibitor of UCHL5. nih.gov This discovery prompted further investigation into its derivatives to enhance inhibitory potency. Molecular docking analyses suggested that tiaprofenic acid interacts with hydrophobic and basic residues within a pocket adjacent to the catalytic triad (B1167595) of UCHL5. nih.gov
A series of derivatives were synthesized to explore the structure-activity relationship (SAR). A key finding was the development of a derivative named TAB2 , which demonstrated significantly improved inhibition of UCHL5 activity. wayne.edunih.gov The SAR studies highlighted the critical importance of the position of the carboxylic acid group on the phenyl ring for inhibitory potency. wayne.edu
| Compound | Modification from this compound | UCHL5 Inhibitory Activity (IC50) |
|---|---|---|
| This compound | Parent Compound | Weak (~3 mM) nih.gov |
| TAB1 | Ortho-substituted dicarboxylic acid derivative | 81 µM wayne.edu |
| TAB2 | Meta-substituted dicarboxylic acid derivative | 33 µM wayne.edu |
| TAB3 | Para-substituted dicarboxylic acid derivative | 285 µM wayne.edu |
The data clearly indicates that the meta-position for the second carboxylic acid in TAB2 results in the most potent inhibition of UCHL5 among the tested derivatives. This suggests that the spatial arrangement of the acidic moieties is crucial for optimal interaction with the enzyme's binding site. Further modifications, such as the creation of cell-permeable acetoxymethyl derivatives (TAB-AM), have been pursued to enhance the potential of these compounds in cellular assays. wayne.edu
Interference with Uric Acid Transport Mechanisms
Tiaprofenic acid has been observed to exert a hypouricemic effect, suggesting an interaction with the body's uric acid handling systems. nih.gov The primary mechanisms are believed to involve interference with cellular membrane transport and renal reabsorption.
Postulated Cellular Membrane Interactions Limiting Uric Acid Passage
Enantiomeric Specificity in Molecular and Cellular Effects
Tiaprofenic acid is a chiral compound, existing as (R)- and (S)-enantiomers. nih.gov The pharmacological actions of these enantiomers are not identical, highlighting the importance of stereochemistry in drug activity.
The primary anti-inflammatory and analgesic effects of tiaprofenic acid are attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. asianpubs.org In contrast, the (R)-enantiomer is generally considered to have minimal or negligible activity in this regard. acs.org However, one source has suggested that the (R)-enantiomer is more potent than the (S)-enantiomer in inhibiting COX, a point of contradiction in the available literature. ontosight.ai
Interestingly, the stereochemical fate of tiaprofenic acid appears to be species-dependent. In humans, there is negligible chiral inversion of the (R)-enantiomer to the more active (S)-enantiomer upon oral administration. nih.govresearchgate.net This is in contrast to studies in rats, where bidirectional chiral inversion has been observed, with a preference for the conversion of this compound to (S)-tiaprofenic acid. nih.gov This finding in rats suggests that some of the observed activity after administering the (R)-enantiomer in this species could be due to its conversion to the (S)-form. nih.gov
A study on human articular chondrocytes in culture found that racemic tiaprofenic acid, unlike aspirin, did not suppress DNA and proteoglycan synthesis, while still effectively inhibiting prostaglandin E2 production. nih.gov This suggests a potentially different cellular impact compared to other NSAIDs, though this study did not differentiate between the effects of the individual enantiomers.
| Enantiomer | Primary Reported Activity | Chiral Inversion (in humans) |
|---|---|---|
| (S)-Tiaprofenic acid | Potent inhibitor of cyclooxygenase (COX) enzymes, responsible for anti-inflammatory effects. asianpubs.org | N/A |
| This compound | Largely inactive as a COX inhibitor. acs.org Serves as a scaffold for DUB inhibitors. wayne.edunih.gov | Negligible conversion to (S)-enantiomer. nih.govresearchgate.net |
Metabolic Pathways and Stereochemical Disposition of Tiaprofenic Acid
Biotransformation Pathways and Metabolite Characterization
Tiaprofenic acid undergoes extensive biotransformation in the body, primarily through conjugation and reductive metabolism. researchgate.netnih.gov These processes lead to the formation of various metabolites, which are then eliminated from the body.
Glucuronide Conjugation as a Major Elimination Pathway
The primary route of elimination for tiaprofenic acid is through the formation of glucuronide-conjugated metabolites. researchgate.netnih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the tiaprofenic acid molecule, increasing its water solubility and facilitating its excretion. ingentaconnect.comhelsinki.fi Approximately 60% of a dose of tiaprofenic acid is eliminated as conjugates in the urine, with very little of the drug being excreted unchanged. researchgate.netnih.gov The metabolites are considered to be inactive. drugbank.comhres.cawikipedia.org
Reductive Metabolism by Carbonyl Reducing Enzymes
In addition to glucuronidation, tiaprofenic acid also undergoes reductive metabolism, a process carried out by carbonyl reducing enzymes. researchgate.netnih.gov This pathway involves the reduction of the ketone group on the tiaprofenic acid molecule.
Research has identified Carbonyl Reductase 1 (CBR1) as the principal enzyme responsible for the reductive metabolism of tiaprofenic acid. researchgate.netnih.gov Studies comparing the reductive activity in human liver microsomes and cytosol found that while microsomes have a lower Km value, the cytosol exhibits higher specific activity. researchgate.netnih.gov Further investigation into a panel of recombinant carbonyl reducing enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies confirmed CBR1's significant role. researchgate.netnih.gov
Table 1: Kinetic Parameters for Tiaprofenic Acid Reduction in Human Liver
| Cellular Fraction | Km (μM) | Vmax (pmol/mg protein/min) |
| Microsomes | 164 ± 18 | 285 ± 11 |
| Cytosol | 569 ± 74 | 728 ± 52 |
Data from studies on the reductive metabolism of tiaprofenic acid. researchgate.netnih.gov
While CBR1 is the primary reductase, other enzymes have been shown to contribute to the reductive metabolism of tiaprofenic acid, albeit to a much lesser extent. researchgate.netnih.gov These include AKR1A1, AKR1B10, and AKR1C4. researchgate.netnih.govmdpi.com The activity of these enzymes in reducing tiaprofenic acid is considered very low compared to that of CBR1. researchgate.netnih.gov
Table 2: Specific Activity of Recombinant Carbonyl Reducing Enzymes with Tiaprofenic Acid
| Enzyme | Specific Activity (pmol/mg protein/min) |
| CBR1 | 56,965 ± 6741 |
| AKR1A1 | Low activity |
| AKR1B10 | Low activity |
| AKR1C4 | Low activity |
Data from in vitro studies with recombinant enzymes. researchgate.netnih.gov
Identification and Role of CBR1 as a Principal Reductase
Stability of Conjugated Metabolites
The glucuronide conjugates of tiaprofenic acid and its reduced and oxidized metabolites are relatively unstable. researchgate.netnih.gov They are susceptible to hydrolysis and can readily convert back to their parent compounds, particularly upon storage or in alkaline conditions. researchgate.netnih.gov This instability is an important factor to consider in the analysis of tiaprofenic acid metabolites.
Chiral Inversion Phenomena
Tiaprofenic acid is a chiral compound, existing as two enantiomers, (R)- and (S)-tiaprofenic acid. nih.gov The phenomenon of chiral inversion, where one enantiomer is converted into its mirror image, has been studied for tiaprofenic acid. In humans, there is negligible chiral inversion of (R)-tiaprofenic acid to the (S)-enantiomer following oral administration. researchgate.netnih.govnih.gov
However, studies in rats have shown evidence of bidirectional chiral inversion, with the conversion of the (R)-enantiomer to the (S)-enantiomer being favored. nih.gov This inversion was also observed in vitro when tiaprofenic acid enantiomers were incubated with rat liver homogenates. nih.gov The metabolic pathways involved in the chiral inversion of tiaprofenic acid may differ from those of other 2-arylpropionic acids. nih.govresearchgate.net
In Vitro Chiral Inversion Studies in Liver Homogenates (e.g., Rat Models)
In vitro studies utilizing rat liver homogenates have been instrumental in elucidating the chiral inversion of tiaprofenic acid. Research has demonstrated that the inversion is bidirectional, meaning both the (R)-enantiomer can convert to the (S)-enantiomer and vice versa. nih.govscribd.com However, this conversion is not symmetrical; the rate of inversion preferentially favors the transformation of this compound to (S)-Tiaprofenic acid. nih.govscribd.com In experiments where individual enantiomers were incubated with rat liver homogenates for up to 24 hours, bidirectional inversion was consistently observed. nih.gov This finding of stereoselective pharmacokinetics in rats, confirmed through both in vivo and in vitro models, highlights the liver's role as a key site for this metabolic process. nih.gov
Proposed Enzymatic Mechanisms Involving Acyl CoA Thioesters
The chiral inversion of many 2-arylpropionic acid derivatives (profens) is a well-documented three-step enzymatic process. researchgate.netwikipedia.orgresearchgate.net The mechanism involves:
Stereoselective Activation : The (R)-enantiomer is selectively converted to its coenzyme A (CoA) thioester, (R)-profenoyl-CoA, in a process requiring ATP and Mg²⁺. researchgate.netwikipedia.org The (S)-enantiomer typically does not form this thioester. wikipedia.org
Epimerization : The resulting (R)-profenoyl-CoA is then converted to the (S)-thioester by a 2-arylpropionyl-CoA epimerase enzyme. researchgate.netwikipedia.org
Hydrolysis : The (S)-profenoyl-CoA thioester is hydrolyzed, releasing the active (S)-enantiomer of the free acid. wikipedia.orgresearchgate.net
While this pathway is established for profens like ibuprofen (B1674241), evidence suggests that the inversion of tiaprofenic acid in rats may involve different metabolic routes. nih.govscribd.com Specifically, studies have shown that this compound is not a substrate for the purified microsomal rat liver long-chain acyl-CoA synthetase that activates R-ibuprofen. researchgate.net This indicates that while the formation of an acyl-CoA thioester is likely involved, the specific enzymes catalyzing the initial activation step for tiaprofenic acid may differ from those used by other profens. scribd.comresearchgate.net
Stereoselective Tissue Distribution
The distribution of tiaprofenic acid enantiomers into target tissues is not uniform and exhibits stereoselectivity, particularly in the synovial fluid of joints. nih.gov
Accumulation in Synovial Fluid
The synovium is a primary site of action for NSAIDs in treating musculoskeletal disorders, and tiaprofenic acid achieves substantial concentrations in the synovial fluid. nih.govresearchgate.net Studies in osteoarthritic patients have revealed a stereoselective distribution in this tissue. nih.gov Following administration of a racemic mixture, the concentration of the racemate in synovial tissue was found to be significantly higher than in plasma (approximately 40% of the plasma concentration in fresh tissue and 150% in dried tissue). nih.gov
A key finding is that the ratio of the active, dextrorotatory (R)-enantiomer to its (S)-antipode was higher in synovial tissue than in plasma. nih.gov This suggests a preferential accumulation of the (R)-enantiomer in the synovium. nih.gov
Table 1: Enantiomer Concentrations in Plasma and Synovium of Osteoarthritic Patients
| Sample | This compound (μg/mL) | (S)-Tiaprofenic acid (μg/mL) |
| Plasma | 0.40 | < 0.40 |
| Synovium | Higher ratio of (R) to (S) than in plasma | Higher ratio of (R) to (S) than in plasma |
Data sourced from a study in 12 inpatients with osteoarthritis 25 hours after the last dose of a sustained-release preparation. nih.gov
Distribution into Cartilage
In contrast to the synovium, the distribution of tiaprofenic acid into cartilage is limited. nih.gov In osteoarthritic patients, the concentration of the racemic drug in dried cartilage tissue reached only about 32% of the plasma concentration, indicating poor penetration into this tissue. nih.gov
Despite low accumulation, in vitro and in vivo studies suggest that tiaprofenic acid does not have a detrimental effect on cartilage metabolism. nih.govhres.ca Unlike other NSAIDs tested, tiaprofenic acid did not suppress the biosynthesis of proteoglycans in cartilage explants. nih.govhres.ca Furthermore, certain concentrations were found to offer some protection to cartilage proteoglycans in an animal model of arthritis, suggesting a potentially positive effect on chondrocyte activity. nih.gov
Plasma Protein Binding Characteristics
Tiaprofenic acid is extensively bound to plasma proteins, a characteristic that influences its distribution and elimination. researchgate.netnih.gov The binding is approximately 98-99% and occurs mainly with albumin. researchgate.nethres.cahres.ca
Research suggests that the stereoselectivity in plasma protein binding for tiaprofenic acid enantiomers is minimal or negligible. researchgate.net However, the extent of binding can be affected by physiological conditions. In patients with impaired renal function, protein binding was observed to be significantly lower (98.5%) compared to healthy young and elderly individuals (99.0%). researchgate.net
Table 2: Plasma Protein Binding of Tiaprofenic Acid
| Subject Group | Plasma Protein Binding (%) |
| Healthy Young Individuals | 99.0 ± 0.15% |
| Healthy Elderly Individuals | 99.0 ± 0.15% |
| Patients with Impaired Renal Function | 98.5 ± 0.35% |
Data sourced from in vitro equilibrium dialysis studies. researchgate.net
Extent of Binding to Serum Albumin
This compound, like other nonsteroidal anti-inflammatory drugs (NSAIDs), exhibits extensive binding to plasma proteins. nih.gov The primary binding protein for tiaprofenic acid in human serum is albumin. researchgate.net Studies have consistently shown that tiaprofenic acid is highly bound to serum albumin, with the bound fraction being approximately 98%. hres.cahres.ca This high degree of protein binding is a critical factor in the drug's pharmacokinetic profile.
The extent of this binding can be influenced by certain physiological conditions. For instance, in vitro studies using equilibrium dialysis have shown that while the binding is consistently high, it can be slightly altered in patients with certain health conditions. In one study, patients with impaired renal function, defined by a creatinine (B1669602) clearance of 24 ± 8 ml/min, exhibited a statistically significant but small reduction in binding, with a bound percentage of 98.5 ± 0.35%. researchgate.net
The high affinity for serum albumin means that a large proportion of the drug in circulation is bound, leaving a small fraction as the unbound, pharmacologically active form.
Table 1: Extent of Tiaprofenic Acid Binding to Human Serum Albumin
| Condition | Percentage Bound | Source |
| Normal Physiological State | ~98% | hres.cahres.ca |
| Impaired Renal Function | 98.5 ± 0.35% | researchgate.net |
In Vitro Dissociation Constants and Binding Site Characterization
The interaction between tiaprofenic acid and human serum albumin (HSA) has been characterized through in vitro studies to determine binding affinity and locate the specific binding sites on the protein. Albumin has been definitively identified as the principal binding protein for tiaprofenic acid in human serum. researchgate.net
Investigations into the binding affinity have yielded specific dissociation constants. An in vitro study using equilibrium dialysis with ¹⁴C-labelled tiaprofenic acid determined the dissociation constant (KD) for the high-affinity binding site to be 3.8 x 10⁻⁶ mol/L. researchgate.net The same study calculated the number of available high-affinity binding sites (n) to be approximately 0.34. researchgate.net
Further research has focused on identifying the location of this binding on the albumin molecule. Like many other profen drugs, tiaprofenic acid has been identified as a Site II binder on HSA. nih.govresearchgate.net Site II is one of the two main drug-binding sites on albumin and typically binds aromatic carboxylic acids. nih.gov Docking simulations have supported this, showing that tiaprofenic acid binds to Site II in a manner similar to other profens. researchgate.net The binding is thought to involve interactions with specific amino acid residues within the site, such as Histidine (His), Tyrosine (Tyr), and Tryptophan (Trp). capes.gov.br
Table 2: In Vitro Binding Parameters of Tiaprofenic Acid to Human Serum Albumin
| Parameter | Value | Method | Source |
| Dissociation Constant (KD) | 3.8 x 10⁻⁶ mol/L | Equilibrium Dialysis | researchgate.net |
| Number of Binding Sites (n) | 0.34 | Equilibrium Dialysis | researchgate.net |
| Primary Binding Site | Site II | Docking Simulations | nih.govresearchgate.net |
| Interacting Residues | His, Tyr, Trp | Photolysis | capes.gov.br |
Absence of Displacement by Other Highly Bound Drugs
Given its high degree of protein binding, there is a theoretical potential for tiaprofenic acid to interact with other drugs that also bind extensively to albumin. hres.cahres.ca Such interactions could theoretically lead to displacement from binding sites, increasing the free fraction of either drug and potentially altering its pharmacological effect. Drugs often cited in this context include oral anticoagulants (like warfarin), sulfonylureas, and other NSAIDs. hres.cahres.cahpra.ie
However, despite this theoretical potential, experimental studies have demonstrated a lack of significant displacement. An in vitro investigation specifically examining this possibility found that tiaprofenic acid is not displaced from its serum protein binding sites by other highly bound drugs. researchgate.net This suggests that while caution is advised when co-administering highly protein-bound medications, clinically significant displacement of tiaprofenic acid is not an expected outcome. hres.cahpra.ieukclinicalpharmacy.orgpatsnap.com The binding of tiaprofenic acid to its high-affinity site on albumin appears to be robust, even in the presence of other competing compounds.
Computational Chemistry and Theoretical Modeling of Tiaprofenic Acid
Quantum Chemistry Approaches (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic and photophysical properties of tiaprofenic acid (TPA). DFT calculations have been employed to study the photodegradation of TPA, revealing that the deprotonated form (TPA-) is the primary species photo-excited in near-neutral aqueous solutions. researchgate.netebi.ac.ukresearchgate.net These studies have shown that upon photo-excitation, TPA undergoes an efficient intersystem crossing from the lowest lying excited singlet state (S1) to the lowest lying excited triplet state (T1). researchgate.netebi.ac.ukresearchgate.net The T1 state is then responsible for the subsequent decarboxylation, a key step in its photodegradation pathway, leading to the formation of a triplet biradical species. researchgate.netebi.ac.ukresearchgate.net
TD-DFT calculations have been crucial in interpreting experimental absorption spectra. For instance, analysis of the UV/Vis absorption spectrum of TPA, supported by TD-DFT, indicates that excitation with 266 nm light can populate the second excited singlet state (S2), which then rapidly decays to the S1 state through internal conversion. researchgate.netresearchgate.net Furthermore, DFT studies have explored the energetics and properties of TPA, finding them to be very similar to other photolabile non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and suprofen (B1682721). researchgate.netacs.org These computational investigations have also been used to explore the differences in molecular orbital distributions (HOMO and LUMO) between the neutral and deprotonated forms of related NSAIDs, providing insights into their photochemical reactivity. acs.org
Table 1: Computed Properties of (R)-Tiaprofenic Acid nih.gov
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃S |
| Molecular Weight | 260.31 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 260.05071541 Da |
| Polar Surface Area | 82.6 Ų |
| Heavy Atom Count | 18 |
| Formal Charge | 0 |
| Complexity | 323 |
Molecular Docking Simulations for Ligand-Protein Interactions (e.g., UCHL5)
Molecular docking simulations have been a key tool in identifying and characterizing the interaction of this compound with protein targets. A notable example is the investigation of its interaction with Ubiquitin C-terminal Hydrolase L5 (UCHL5), a deubiquitinase implicated in cancer. nih.govresearchgate.netresearchgate.net Through virtual screening of an FDA-approved drug library, this compound was identified as a potential inhibitor of UCHL5. nih.gov
Docking analyses, often performed with programs like AutoDock Vina, predicted that tiaprofenic acid binds to a pocket adjacent to the active site of UCHL5, interacting with several hydrophobic or basic residues. nih.gov These computational predictions were followed by in vitro assays which confirmed that tiaprofenic acid exhibits weak inhibitory activity against UCHL5. nih.gov The initial docking studies guided the rational design and synthesis of tiaprofenic acid derivatives with the aim of improving binding affinity and inhibitory potency. nih.gov For instance, derivatives were designed to include additional aromatic rings to expand potential interactions around the active site. nih.gov The lipophilic ligand efficiency (LLE) and calculated lipophilicity (cLogP) of these derivatives were also computationally assessed to evaluate their specificity for the target protein. nih.gov
Furthermore, molecular docking has been utilized in broader studies to screen for potential inhibitors of various protein targets, demonstrating the versatility of this computational technique in drug discovery. acs.orgresearchgate.net
Prediction of Photochemical Properties and Degradation Pathways
Computational methods have been pivotal in predicting the photochemical behavior and degradation pathways of tiaprofenic acid. The molecule is known to be a potent photosensitizer, and understanding its photochemical properties is crucial. psu.edu Theoretical studies have established that the photoreactivity of tiaprofenic acid is mediated by its lowest lying π-π* triplet state. psu.edu
DFT and TD-DFT calculations have been used to model the entire photodegradation process, from initial light absorption to the formation of final products. researchgate.netacs.org These studies have elucidated the mechanism of photo-decarboxylation, a primary degradation pathway. researchgate.netresearchgate.net Upon excitation, the deprotonated form of tiaprofenic acid undergoes intersystem crossing to the triplet state, which then decarboxylates. researchgate.netebi.ac.ukresearchgate.net This process is similar to that observed for other NSAIDs like ketoprofen. acs.orgacs.org
The absorption of UV radiation by tiaprofenic acid, primarily in the UVA and UVB regions, initiates these photochemical reactions. bioone.org Computational models have helped to explain how this absorption leads to the formation of transient species, such as triplet biradicals, which are key intermediates in the degradation process. researchgate.netbioone.org These theoretical predictions align with experimental observations from techniques like femtosecond and nanosecond transient absorption spectroscopy. researchgate.netresearchgate.net The studies also discuss the formation of reactive oxygen species, which can contribute to the drug's phototoxicity. acs.org
Rational Drug Design for Enhanced Selectivity and Reduced Phototoxicity
The insights gained from computational modeling of this compound have paved the way for rational drug design strategies aimed at creating new molecules with improved properties. A primary goal is to enhance selectivity for specific biological targets while minimizing undesirable side effects like phototoxicity.
Guided by molecular docking analyses of tiaprofenic acid's interaction with UCHL5, researchers have designed and synthesized derivatives with modified structures. nih.gov By adding or altering functional groups, the aim is to optimize interactions with the target protein, thereby increasing binding affinity and inhibitory potency. nih.gov For example, the addition of an aromatic ring to the tiaprofenic acid scaffold was a strategy employed to enhance interactions within the UCHL5 binding pocket. nih.gov
Computational studies on the photodegradation mechanisms of tiaprofenic acid and related NSAIDs have provided a foundation for designing molecules with reduced phototoxicity. acs.orgdiva-portal.org By understanding the structural features that contribute to photosensitivity, such as the benzophenone-like chromophore, it is possible to design new chemical entities that are less prone to photo-induced degradation and the formation of phototoxic products. acs.orgpsu.edu This involves modifying the molecule to alter its photophysical properties, such as the energy levels of its excited states or the efficiency of intersystem crossing and subsequent photoreactions. rsc.orgacs.org The overarching goal of these rational design efforts is to develop safer and more effective therapeutic agents.
Photochemistry and Photodegradation Mechanisms of Tiaprofenic Acid
Photoinduced Decarboxylation Pathways
A primary photochemical reaction of tiaprofenic acid is its decarboxylation, a process that is highly dependent on the electronic state of the molecule upon photoexcitation.
Spontaneous Decarboxylation from Excited States (e.g., Triplet State)
Upon absorbing UV light, tiaprofenic acid is promoted to an excited singlet state (S1). researchgate.net This state is short-lived and efficiently undergoes intersystem crossing (ISC) to the lowest triplet state (T1), a π,π* triplet, with a high quantum yield of approximately 0.9. rsc.org From this T1 state, the molecule can be thermally activated to a higher energy n,π* triplet state (T2), which is about 10 kcal/mol more energetic. rsc.org It is from this T2 state that decarboxylation primarily occurs, proceeding through a triplet biradical intermediate with a quantum yield of about 0.25. rsc.org
Studies using femtosecond and nanosecond transient absorption spectroscopy have elucidated this pathway. researchgate.netresearchgate.net In a neutral phosphate-buffered solution, the deprotonated form of tiaprofenic acid (TPA-) is the main species that gets photo-excited. researchgate.netresearchgate.net The S1 state rapidly converts to the T1 state, which then undergoes decarboxylation to form a triplet biradical species. researchgate.net This photodecarboxylation from the triplet manifold is a temperature-dependent process with an activation energy of 7-10 kcal/mol. researchgate.net It has been observed that for the deprotonated species of tiaprofenic acid, similar to other NSAIDs like ketoprofen (B1673614) and suprofen (B1682721), decarboxylation from the triplet state occurs spontaneously without an energy barrier. researchgate.netnih.gov
Energetics and Properties of Photoproducts
The initial decarboxylation event leads to the formation of a triplet biradical. researchgate.net This transient species can then be protonated to form a neutral species which subsequently decays via intersystem crossing to a singlet species. hku.hksmolecule.com This singlet species undergoes further reactions to yield the main stable photoproduct, 2-(5-benzoyl-2-thienyl)ethane, also known as decarboxytiaprofenic acid (DTPA). researchgate.netbioone.org
The photoproduct DTPA itself contains the same benzoylthiophene chromophore as the parent drug and is also photoactive. rsc.org Laser flash photolysis of DTPA leads to the formation of its lowest π,π* triplet state. researchgate.net This triplet state of DTPA can abstract hydrogen atoms in Type I photochemical reactions. researchgate.net For instance, in isopropanol, it can abstract a hydrogen from the solvent to form a ketyl radical. researchgate.net
Excited State Dynamics and Intersystem Crossing
The excited state dynamics of tiaprofenic acid are dominated by a highly efficient intersystem crossing from the initially populated singlet excited state (S1) to the triplet manifold. rsc.org Photoexcitation of tiaprofenic acid in an aqueous medium leads to the formation of the lowest π,π* triplet state with almost unitary efficiency. researchgate.net The deactivation of this triplet state occurs in the microsecond time domain and is primarily a thermally activated process. researchgate.net
Femtosecond transient absorption studies have shown that the S1 state rapidly transforms into the T1 state. researchgate.net This efficient intersystem crossing is a key step that precedes the decarboxylation reaction. researchgate.net The process involves multiple electronic states, and computational studies using density functional theory (DFT) have been employed to understand these complex pathways, including internal conversion and intersystem crossing. researchgate.neteuropa.eueuropa.eu
Formation of Reactive Oxygen Species (ROS) and Peroxyl Radicals
In the presence of oxygen, the excited triplet states of both tiaprofenic acid and its main photoproduct, DTPA, can be quenched by molecular oxygen. rsc.org This energy transfer process leads to the formation of singlet oxygen (¹O₂), a highly reactive oxygen species. rsc.orgrsc.org The quantum yield for singlet oxygen generation by tiaprofenic acid has been reported to be 0.22. rsc.org
The formation of singlet oxygen is a key part of the Type II photosensitization mechanism. researchgate.net Additionally, the photochemical processes of tiaprofenic acid can lead to the formation of other reactive species. Electron transfer from the excited state can produce superoxide (B77818) anion radicals (O₂⁻•), which can then lead to the formation of hydrogen peroxide. rsc.org The formation of peroxyl radicals, capable of initiating lipid peroxidation, has also been discussed as a consequence of the photodegradation of tiaprofenic acid. researchgate.netacs.org These various reactive oxygen species contribute collectively to the phototoxic potential of the drug. rsc.org
Photosensitization Phenomena and Photochemical Modification of Biomolecules
The reactive species generated during the photochemistry of tiaprofenic acid can interact with and modify biological molecules, leading to photosensitization. researchgate.net
Crosscoupling Products with Proteins
The photosensitized reactions of tiaprofenic acid can lead to the modification of proteins. researchgate.net When co-irradiated with a model protein like bovine serum albumin (BSA), tiaprofenic acid can cause significant protein crosslinking and the formation of drug-protein photoadducts. capes.gov.br Amino acid analysis has revealed that histidine and tyrosine residues are particularly susceptible to degradation in this process. capes.gov.br
The mechanism of protein modification involves both direct interaction with the drug's excited triplet state and reactions with singlet oxygen. researchgate.net Tyrosine residues appear to be key binding sites for the drug. nih.gov Studies with model bichromophoric compounds, where tiaprofenic acid is linked to tyrosine, have shown a dramatic decrease in the triplet state lifetime compared to the parent drug, suggesting that pre-association with the protein plays a crucial role in the photoreactivity. nih.gov The photobinding of tiaprofenic acid and its isomer suprofen to proteins results in photoadducts with a similar basic structure. nih.gov These reactions can ultimately trigger an immunological response, contributing to drug photoallergy. nih.gov
Compound Names
| Compound Name |
| (R)-Tiaprofenic acid |
| Tiaprofenic acid |
| Decarboxytiaprofenic acid (DTPA) |
| Suprofen |
| Ketoprofen |
| Bovine serum albumin (BSA) |
| Isopropanol |
| Histidine |
| Tyrosine |
| 2-(5-benzoyl-2-thienyl)ethane |
Data Tables
Table 1: Key Photochemical Parameters of Tiaprofenic Acid
| Parameter | Value/Description | Reference |
| Primary Photoreaction | Photoinduced Decarboxylation | researchgate.net |
| Excited State Precursor | Triplet State (T2, n,π*) | rsc.org |
| Intersystem Crossing (S1 → T1) Quantum Yield (ΦISC) | ~0.9 | rsc.org |
| Decarboxylation Quantum Yield | ~0.25 | rsc.org |
| Activation Energy for Decarboxylation | 7-10 kcal/mol | researchgate.net |
| Singlet Oxygen (¹O₂) Generation Quantum Yield (ΦΔ) | 0.22 | rsc.org |
| Major Stable Photoproduct | Decarboxytiaprofenic acid (DTPA) | researchgate.net |
Table 2: Reactive Species Generated from Tiaprofenic Acid Photochemistry
| Reactive Species | Formation Pathway | Reference |
| Triplet Biradical | From T2 state decarboxylation | researchgate.net |
| Singlet Oxygen (¹O₂) | Energy transfer from excited triplet state to O₂ (Type II) | rsc.orgrsc.org |
| Superoxide Anion Radical (O₂⁻•) | Electron transfer from excited state to O₂ (Type I) | rsc.org |
| Peroxyl Radicals | Subsequent reactions following radical formation | researchgate.netacs.org |
| Ketyl Radical | Hydrogen abstraction by DTPA triplet state | researchgate.net |
Cyclobutane (B1203170) Thymine (B56734) Dimer Photosensitization
This compound (TPA), a non-steroidal anti-inflammatory drug, has been associated with photosensitivity. rsc.org One of the key mechanisms underlying this photosensitivity is the formation of cyclobutane thymine dimers (CPDs), which are major photoproducts of UV-irradiated DNA and are implicated in mutagenesis and skin cancer. rsc.orgrsc.org This process is initiated by UVA radiation through a triplet-triplet energy transfer from a photosensitizer to the thymine nucleobase. rsc.orgrsc.org
Interestingly, TPA and its photoproducts have been shown to photosensitize the formation of CPDs, even though their triplet state energies are lower than what was previously considered necessary to excite thymine in DNA. rsc.orgrsc.org It was generally held that only photosensitizers with a triplet state energy (ET) greater than 270 kJ mol−1 could induce CPD formation. rsc.orgrsc.org However, studies have demonstrated that TPA and its photodegradation products, such as the ethyl, hydroxyethyl, and acetyl derivatives, can facilitate this process despite having lower triplet energies. rsc.org
This finding is significant as it suggests that the role of a drug's photoproducts must be considered when evaluating its potential for photogenotoxicity. rsc.org The ability of TPA and its derivatives to sensitize CPD formation highlights the complexity of photosensitization reactions and revises the understanding of the energy requirements for such processes in a condensed phase. rsc.orgresearchgate.net The investigation into the photosensitizing properties of TPA and its photoproducts has been conducted using techniques such as agarose (B213101) gel electrophoresis and phosphorescence experiments. rsc.orgrsc.org These studies have unequivocally confirmed the formation of CPDs photosensitized by both TPA and its derivatives. rsc.orgrsc.org
The capacity of the tiaprofenic acid family to photosensitize the formation of cyclobutane thymine dimers allows for a more accurate determination of the lower limit threshold for a photosensitizer's triplet state energy required to excite the triplet state of thymine within DNA. researcher.life This knowledge is crucial for predicting the photogenotoxic potential of existing and future pharmaceutical compounds. rsc.orgrsc.org
Time-Resolved Spectroscopic Investigations (e.g., fs-TA, ns-TA, ns-TR3)
The intricate photochemical and photophysical processes of this compound (TPA) have been elucidated through a combination of time-resolved spectroscopic techniques, including femtosecond transient absorption (fs-TA), nanosecond transient absorption (ns-TA), and nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy. ebi.ac.ukacs.orgnih.gov These studies, often complemented by density functional theory (DFT) calculations, have provided a detailed picture of the reaction mechanism from the initial photoexcitation to the formation of final products. ebi.ac.ukacs.orgresearchgate.net
In a neutral phosphate-buffered aqueous solution, the deprotonated form of tiaprofenic acid (TPA-) is the primary species that undergoes photoexcitation. ebi.ac.uknih.gov The fs-TA experimental data reveal that upon excitation, the lowest lying excited singlet state (S1) undergoes a highly efficient intersystem crossing (ISC) to the lowest lying excited triplet state (T1). ebi.ac.uknih.govsmolecule.com This T1 state then proceeds to undergo decarboxylation, resulting in the formation of a triplet biradical species (TB3). ebi.ac.uknih.govsmolecule.com
Following the initial steps, ns-TA and ns-TR3 spectroscopy have been instrumental in observing the subsequent reactions of the triplet biradical. nih.gov These techniques have shown a protonation process of the TB3 species, leading to the formation of a neutral species (TBP3). acs.orgnih.gov This neutral intermediate then decays via another intersystem crossing to produce a singlet TBP species, which subsequently reacts further to form the final photoproduct, DTPA. acs.orgnih.gov
The photodecarboxylation reaction of TPA has also been investigated in acetonitrile (B52724) (MeCN) solvent. researchgate.nethku.hk The findings from these studies provide a comprehensive understanding of the transient species and reaction pathways involved in the photodegradation of TPA. researchgate.nethku.hk A comparison with similar non-steroidal anti-inflammatory drugs, such as ketoprofen, has been conducted to understand how the substitution of a phenyl ring with a thiophene (B33073) moiety in TPA influences its photochemical behavior. nih.gov
Table of Transient Species and Intermediates in TPA Photochemistry:
| Species/Intermediate | Description | Spectroscopic Technique(s) for Observation |
| TPA- | Deprotonated tiaprofenic acid, the primary photoexcited species in neutral aqueous solution. | Resonance Raman, DFT Calculations ebi.ac.uknih.gov |
| S1 | Lowest lying excited singlet state. | fs-TA ebi.ac.uknih.gov |
| T1 | Lowest lying excited triplet state, formed via intersystem crossing from S1. | fs-TA ebi.ac.uknih.gov |
| TB3 | Triplet biradical species, generated from the decarboxylation of the T1 state. | fs-TA, ns-TA, ns-TR3 ebi.ac.uknih.gov |
| TBP3 | Neutral species produced by the protonation of TB3. | ns-TA, ns-TR3 acs.orgnih.gov |
| TBP | Singlet species formed from the decay of TBP3 via intersystem crossing. | ns-TA, ns-TR3 acs.orgnih.gov |
| DTPA | Final photoproduct. | ns-TA, ns-TR3 acs.orgnih.gov |
Preclinical Pharmacological and Mechanistic Investigations
In Vitro Studies on Isolated Cells and Tissues
In vitro research provides foundational knowledge regarding a compound's biological effects at the cellular and tissue level. Studies on (R)-Tiaprofenic acid have explored its immunomodulatory effects, cytotoxicity, and release from pharmaceutical carriers.
Peripheral blood mononuclear cells (PBMCs), a critical component of the human immune system, have been a key focus in the in vitro evaluation of this compound.
Studies investigating the effect of this compound on human immune parameters have shown that the drug modulates certain T-cell functions in vitro. Specifically, research demonstrated that the presence of tiaprofenic acid led to an increase in mitogen-induced blastogenesis, which is the proliferation of lymphocytes upon stimulation. tandfonline.comnih.gov Concurrently, this was accompanied by an enhanced production of Interleukin-2 (IL-2), a cytokine crucial for the proliferation and differentiation of T-cells. tandfonline.comnih.gov
In the same in vitro settings, this compound was found to influence B-cell function. The investigations revealed that the drug induced a reduction in polyclonal immunoglobulin (Ig) secretion. tandfonline.comnih.gov This suggests a modulatory effect on the humoral immune response pathways under laboratory conditions.
The cytotoxic potential of this compound, particularly its phototoxicity, has been a subject of investigation, given that dermatological side effects have been reported. tandfonline.com
A primary focus of cytotoxicity studies has been on the drug's photosensitizing nature. Research has established that tiaprofenic acid can induce photoreactions and is associated with photosensitive disorders. nih.gov In vitro studies using pig skin as an ex vivo model have investigated the effects of UVA radiation on keratinocytes in the presence of tiaprofenic acid. These experiments showed time-dependent photodegradation of the drug and the formation of photoadducts with proteins within the keratinocytes. nih.gov The major photoproduct identified was decarboxytiaprofenic acid. nih.gov
Further studies on human fibroblasts using the comet assay determined that tiaprofenic acid sensitizes cellular DNA to damage upon irradiation. nih.gov This photosensitization leads to the formation of single-strand breaks and photo-oxidative damage to both purine (B94841) and pyrimidine (B1678525) bases in the DNA. nih.gov The photoproduct, decarboxytiaprofenic acid, is itself a potent photosensitizer and has been shown to cause generalized cell damage in fibroblasts upon irradiation. ebi.ac.uk Skin biopsy analysis from a patient who experienced a fixed drug eruption due to tiaprofenic acid revealed dyskeratotic keratinocytes, indicating cell damage in the epidermis. tandfonline.com While keratinocytes are considered a preferable cell line for phototoxicity assays related to skin, they have been noted to be less sensitive than fibroblasts in some testing models. researchgate.net
The release of this compound from its delivery vehicle is a critical factor for its therapeutic action. The design of pharmaceutical dosage forms like topical gels aims to control the release of the active substance. mdpi.com Polymeric gels can prolong the contact time of the preparation with the skin and facilitate a slow release of the active ingredient.
Specific studies have been conducted to evaluate the in vitro release kinetics of tiaprofenic acid from various pharmaceutical formulations. Research has explored the effects of different vehicles on the release of tiaprofenic acid from topical preparations, highlighting the importance of formulation composition in drug delivery. mdpi.com Such kinetic studies are essential for optimizing the formulation to ensure a desired release profile, which can influence the local availability and efficacy of the drug.
Mitogen-Induced Blastogenesis and Interleukin-2 (IL-2) Production
Cytotoxicity Assessments in Relevant Cell Lines (e.g., Human Keratinocytes)
In Vivo Animal Model Studies
Animal models are instrumental in understanding the pharmacological and toxicological profile of a drug in a whole-organism setting.
The anti-inflammatory activity of this compound has been demonstrated in several standard animal models. These include its effectiveness in reducing:
Carrageenan-induced oedema in rat paws hres.ca
Traumatic oedema in rats hres.ca
Ultraviolet-induced oedema in guinea pigs hres.ca
Acute and chronic adjuvant-induced arthritis in rats hres.ca
Long-term oral administration studies in rats have been conducted to assess the toxicity profile of this compound. In one 24-week study, signs of toxicity, including gastrointestinal and hematological effects, were observed at higher doses.
Table 1: Findings from a 24-Week Oral Toxicity Study of Tiaprofenic Acid in Rats
| Dose Level (mg/kg/day) | Observed Effects |
|---|---|
| 10 | Well tolerated |
| 20 | Jejunoileal ulcerations with perforations and peritonitis; some cases of hepatic abscesses and pancreatitis |
| 30 | Anemia and splenic myeloid metaplasia, in addition to the effects seen at 20 mg/kg/day |
Data sourced from a long-term toxicity study in rats. hres.ca
Furthermore, long-term administration in animal models has been associated with renal papillary necrosis and other abnormal renal pathologies. hres.ca
Anti-inflammatory Efficacy in Rodent Models (e.g., Carrageenan-Induced Edema, Adjuvant-Induced Arthritis)
Tiaprofenic acid, as a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), is a chiral compound. nih.gov The anti-inflammatory activity of this class of drugs resides almost exclusively in the (S)-enantiomer. nih.govrsc.org Consequently, this compound is regarded as the inactive enantiomer, possessing negligible direct anti-inflammatory properties. iipseries.org
Research on racemic tiaprofenic acid has confirmed its anti-inflammatory effects in standard rodent models, including carrageenan-induced edema and adjuvant-induced arthritis. caymanchem.comglpbio.com These effects are attributed to the inhibition of cyclooxygenase (COX), which in turn reduces the synthesis of pro-inflammatory prostaglandins (B1171923). iipseries.orgcaymanchem.com However, studies specifically isolating the (R)-enantiomer to demonstrate its independent effect are limited, as the pharmacological activity is overwhelmingly associated with the (S)-form. The therapeutic action observed with the racemate is therefore driven by the (S)-enantiomer. iipseries.org
Analgesic Activity in Rodent Pain Models (e.g., Acetic Acid/Phenylquinone-Induced Writhing)
Similar to its anti-inflammatory properties, the analgesic activity of tiaprofenic acid is primarily attributed to the (S)-enantiomer. iipseries.org The (R)-enantiomer is considered to have minimal to no contribution to the analgesic effects. iipseries.org
Preclinical studies using the racemate have demonstrated analgesic efficacy in rodent models of pain, such as the acetic acid- or phenylquinone-induced writhing tests. caymanchem.comglpbio.com This test assesses peripherally mediated analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant. wisdomlib.org In a kaolin-induced writhing test in mice, racemic tiaprofenic acid was shown to have an ED₅₀ (median effective dose) of 16.8 mg/kg, which was less potent than other NSAIDs like indomethacin (B1671933) or ketoprofen (B1673614). researchgate.net The efficacy in these models is linked to the inhibition of prostaglandin (B15479496) synthesis by the active (S)-enantiomer. caymanchem.com
Stereoselective Pharmacokinetics in Animal Species (e.g., Rats)
The pharmacokinetics of tiaprofenic acid's enantiomers have been investigated in rats, revealing significant stereoselectivity. nih.govnih.gov A key feature of this stereoselectivity is the metabolic chiral inversion of the less active (R)-enantiomer to the pharmacologically active (S)-enantiomer. nih.gov
In vitro investigations using rat liver homogenates have also demonstrated this bidirectional inversion, with the rate favoring the R-to-S transformation. nih.gov However, some studies have reported negligible R-to-S inversion upon oral administration. nih.govresearchgate.net This discrepancy may relate to different experimental conditions or analytical methods.
The table below summarizes key pharmacokinetic findings in rats after administration of the (R)-enantiomer.
| Parameter | Observation in Rats | Reference |
| Chiral Inversion | Bidirectional, but favors inversion of this compound to (S)-Tiaprofenic acid. | nih.gov |
| Plasma Concentration | After administration of this compound, (S)-enantiomer concentrations exceed (R)-enantiomer concentrations from approximately 2 hours post-dosing. | nih.gov |
| AUC Ratio | Following administration of the racemate, a significant stereoselectivity was observed, with an (S):(R) AUC ratio of 1.5. | nih.gov |
| In Vitro Inversion | Bidirectional inversion observed in rat liver homogenates. | nih.gov |
Q & A
Q. What is the pharmacological mechanism of (R)-Tiaprofenic acid as a nonsteroidal anti-inflammatory drug (NSAID)?
this compound inhibits prostaglandin synthesis by suppressing cyclooxygenase (COX) enzymes, reducing the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., PGE2, PGF2α). This action diminishes inflammation and pain in rheumatic diseases. Unlike some NSAIDs, it does not undergo chiral inversion, maintaining its stereospecific activity . Methodologically, COX inhibition can be assessed via in vitro enzyme assays or ex vivo measurement of prostaglandin levels in synovial fluid .
Q. What are the key pharmacokinetic properties of this compound relevant to experimental design?
The drug exhibits high oral bioavailability (~90–100%), rapid absorption (peak plasma concentration in 40 min–4 h depending on formulation), and extensive plasma protein binding (98–99%). Its elimination half-life is ~4–5 hours, with no significant accumulation observed in chronic dosing. Synovial fluid concentrations exceed plasma levels 24 hours post-administration, suggesting preferential tissue distribution. Researchers should consider sustained-release formulations for prolonged effect studies and validate synovial fluid sampling protocols to assess local pharmacokinetics .
Q. Which experimental models are validated for studying this compound’s anti-inflammatory efficacy?
Preclinical models include:
- Pond-Nuki canine osteoarthritis model : Evaluates cartilage preservation via proteoglycan catabolism assays .
- Guinea pig anaphylaxis models : Measures eicosanoid modulation in inflammatory responses .
- In vitro human chondrocyte cultures: Assesses proteoglycan biosynthesis and hyaluronic acid synthesis .
Advanced Research Questions
Q. How do pH variations influence the interaction between this compound and co-administered drugs like Metformin?
At pH 6.8, this compound shows reduced recovery (92.73% UV vs. 98.09% HPLC) when interacting with Metformin, suggesting pH-dependent binding or degradation. HPLC is recommended over UV spectroscopy for accurate quantification in physiological pH conditions, as UV methods may underestimate interactions due to spectral overlap or instability .
Q. What methodological approaches resolve contradictions in this compound’s effects on cartilage degradation?
While in vitro studies report inhibition of proteoglycan catabolism in osteoarthritic cartilage , clinical trials show neutral effects. To address this, researchers should:
- Use explant cultures with human osteoarthritic cartilage to standardize donor variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
